molecular formula C17H13BrN2O2S B12393296 4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide

4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide

Cat. No.: B12393296
M. Wt: 389.3 g/mol
InChI Key: RNTHZJWNDRBXRY-UHFFFAOYSA-N
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Description

4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom at the 4-position of the benzene ring and a pyridin-2-ylphenyl group attached to the sulfonamide moiety. Benzenesulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and 4-pyridin-2-ylphenylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine or pyridine, to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 4-bromobenzenesulfonyl chloride is reacted with 4-pyridin-2-ylphenylamine to form the desired product, this compound.

Chemical Reactions Analysis

4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, by binding to the active site and preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells and the inhibition of microbial growth.

Comparison with Similar Compounds

4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C17H13BrN2O2S/c18-14-6-10-16(11-7-14)23(21,22)20-15-8-4-13(5-9-15)17-3-1-2-12-19-17/h1-12,20H

InChI Key

RNTHZJWNDRBXRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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